5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: A Foundational Scaffold in Kinase Inhibitor Discovery
5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: A Foundational Scaffold in Kinase Inhibitor Discovery
An in-depth technical guide on the basic properties, synthetic methodologies, and pharmacological applications of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide .
Abstract: In modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS: 792953-15-2) serves as a highly versatile building block. Its unique ortho-arrangement of a primary amine and a carboxamide group makes it an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines—a core structure that mimics the purine ring of ATP. This whitepaper details the physicochemical properties, mechanistic synthesis, and application of this compound in drug development, specifically targeting kinases such as EGFR and CDK2.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is critical for optimizing reaction conditions and predicting its behavior in biological assays. The presence of the 2-pyridinyl moiety significantly alters the electron density of the pyrazole core compared to its 1-phenyl analogs, enhancing its solubility in polar aprotic solvents and providing an additional hydrogen-bond acceptor vector.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide |
| CAS Number | 792953-15-2 |
| Molecular Formula | C9H9N5O |
| Molecular Weight | 203.20 g/mol |
| Melting Point | 218–219 °C |
| Monoisotopic Mass | 203.0807 Da[1] |
| Predicted [M+H]+ (LC-MS) | m/z 204.08[1] |
| InChIKey | YVFNFPICSGDCQH-UHFFFAOYSA-N[1] |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Data sourced from and1.
Mechanistic Pathways & Synthetic Logic
The synthesis of 5-amino-pyrazole-4-carboxamides is typically achieved via a two-step sequence. Direct synthesis of the carboxamide is thermodynamically challenging due to the competing formation of undesired side products. Therefore, the robust route involves the formation of a carbonitrile intermediate, followed by controlled hydrolysis[2].
Step 1: Cyclocondensation
The reaction begins with the condensation of 2-hydrazinylpyridine and ethoxymethylenemalononitrile . The highly electrophilic nature of the ethoxymethylene carbon dictates the initial nucleophilic attack by the terminal nitrogen of the hydrazine. Subsequent intramolecular cyclization onto the nitrile group yields 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile.
Step 2: Controlled Hydrolysis
The intermediate nitrile is sterically hindered and electronically deactivated by the electron-withdrawing pyrazole core. To achieve hydrolysis without over-oxidizing to the carboxylic acid, concentrated sulfuric acid (H₂SO₄) is employed. The strong acid protonates the nitrile, activating it for nucleophilic attack by ambient water, while the resulting protonated amide intermediate prevents further hydrolysis.
Figure 1: Two-step synthetic workflow for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.
Application in Drug Discovery: The Pyrazolo[3,4-d]pyrimidine Scaffold
The primary utility of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide lies in its capacity to undergo formamide or orthoester condensation to yield 1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidines [2].
This fused bicyclic system is a bioisostere of adenine. When introduced into the ATP-binding pocket of kinases, the pyrimidine nitrogens form critical hydrogen bonds with the hinge region backbone (e.g., Met790 in mutated EGFR or Leu83 in CDK2)[3][4]. The inclusion of the 2-pyridinyl group at the N1 position is not arbitrary; it projects into the solvent-accessible region or interacts with specific active-site lysine residues, significantly enhancing target selectivity (e.g., T790M over WT-EGFR)[3].
Figure 2: Pharmacological trajectory from pyrazole core to selective kinase inhibition.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in analytical checkpoints.
Protocol A: Synthesis of the Carbonitrile Intermediate
-
Reaction Setup: Suspend 2-hydrazinylpyridine (10.0 mmol) and ethoxymethylenemalononitrile (10.5 mmol) in absolute ethanol (30 mL).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere for 4 hours. Causality: Nitrogen prevents oxidative degradation of the hydrazine.
-
Precipitation: Cool the reaction to 0 °C. The product will precipitate as a yellow/orange solid.
-
Validation Checkpoint: Filter and dry the solid. Perform LC-MS. The expected mass is m/z 186.08 [M+H]+. Do not proceed to Protocol B if starting material remains.
Protocol B: Hydrolysis to the Carboxamide Target
-
Acidic Activation: Dissolve the intermediate (5.0 mmol) in concentrated H₂SO₄ (10 mL) at 0 °C. Stir for 15 minutes to ensure complete protonation.
-
Hydrolysis: Warm the solution to 40 °C and stir for 12 hours. Causality: Exceeding 40 °C risks over-hydrolysis to the carboxylic acid.
-
Quenching: Carefully pour the acidic mixture over crushed ice (100 g). Neutralize slowly with aqueous NH₄OH to pH 7-8. The target compound will precipitate.
-
Validation Checkpoint: Filter, wash with cold water, and dry under vacuum.
-
LC-MS: Confirm m/z 204.08 [M+H]+.
-
¹H NMR (DMSO-d6): Look for the disappearance of the sharp nitrile peak (IR: ~2220 cm⁻¹) and the appearance of two broad singlets (~7.2 ppm and ~7.6 ppm) corresponding to the primary carboxamide NH₂ protons.
-
References
-
PubChemLite Database Title: PubChemLite - 792953-15-2 (C9H9N5O) URL:[Link]
- Patent Literature (EGFR Kinase Inhibitors)
-
RSC Advances (CDK2 Inhibition) Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities URL:[Link]
Sources
- 1. PubChemLite - 792953-15-2 (C9H9N5O) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016008411A1 - 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof - Google Patents [patents.google.com]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
